Linopirdine dihydrochloride

説明

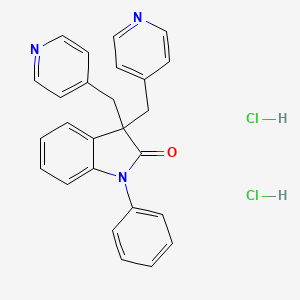

Structure

3D Structure of Parent

特性

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Linopirdine Dihydrochloride: A Technical Guide on its Discovery, Mechanism, and History

Abstract

Linopirdine (DuP 996), chemically known as 3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one, emerged as a promising cognitive-enhancing agent, primarily investigated for the treatment of Alzheimer's disease.[1] Its development was driven by a novel mechanism of action centered on the enhancement of neurotransmitter release. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, pharmacology, and clinical evaluation of linopirdine dihydrochloride. It details the experimental protocols that elucidated its mechanism of action and presents quantitative data in a structured format for clarity. Despite demonstrating a statistically significant, albeit small, improvement in cognitive scores in clinical trials, linopirdine failed to show clinically meaningful benefits, leading to the discontinuation of its development for Alzheimer's disease.[2] Nevertheless, it remains a valuable pharmacological tool for studying the roles of specific ion channels in neuronal excitability and neurotransmitter release.

Discovery and Development History

Linopirdine was developed by DuPont Merck Pharmaceutical Company as a potential therapeutic for Alzheimer's disease.[3] The core strategy behind its development was to enhance the release of acetylcholine, a neurotransmitter known to be deficient in the brains of Alzheimer's patients, along with other neurotransmitters such as dopamine, serotonin, and glutamate.[4] The compound, also designated DuP 996, showed promise in preclinical animal models of learning and memory, which propelled it into clinical trials.[1]

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to test the efficacy and safety of linopirdine in patients with mild to moderate Alzheimer's disease.[2][5] While the trial revealed a small, statistically significant improvement in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog), there was no discernible difference in the Clinical Global Impression scores between the linopirdine and placebo groups.[2][5] Ultimately, the lack of clinically meaningful efficacy led to the cessation of its development for this indication.

Chemical Synthesis

The synthesis of linopirdine involves a multi-step process starting from diphenylamine.[6][7] The key steps include the formation of an indolone ring system followed by alkylation.

Experimental Protocol: Large-Scale Preparation of Linopirdine [7]

-

Amide Formation: Diphenylamine is acylated with oxalyl chloride to form an amide intermediate.[6][7]

-

Intramolecular Cyclization: The resulting acid chloride undergoes a Haworth-type intramolecular cyclization upon heating to yield 1-phenylisatin.[6]

-

Carbinol Formation: 1-phenylisatin is reacted with 4-picoline under phase-transfer catalysis conditions with a quaternary salt to produce a carbinol intermediate.[6][7]

-

Dehydration: The alcohol is dehydrated using acetic anhydride, resulting in an olefin.[6][7]

-

Reduction: The olefin is subsequently reduced to afford the indolone.[6][7]

-

Alkylation: The final step involves the alkylation of the 3-position of the indolone with 4-picolylchloride, using hydroxide as the base, to yield linopirdine.[6]

References

- 1. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. A Randomized, Controlled Trial of Linopirdine in the Treatment of Alzheimer's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 6. Linopirdine - Wikipedia [en.wikipedia.org]

- 7. Linopirdine [medbox.iiab.me]

An In-Depth Technical Guide to the Synthesis of Linopirdine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one) is a potassium channel blocker that has been investigated for its potential as a cognitive enhancer. This technical guide provides a detailed overview of a common synthetic pathway for the preparation of its dihydrochloride salt, a form often used in research and development. The synthesis involves a multi-step process commencing with the formation of a key intermediate, 1-phenylisatin, followed by a series of reactions to construct the final complex molecule. This document outlines the experimental protocols, quantitative data, and logical flow of the synthesis for reproducibility in a laboratory setting.

Overall Synthesis Pathway

The synthesis of linopirdine dihydrochloride can be conceptually divided into the following key stages:

-

Synthesis of 1-Phenylisatin: The initial step involves the cyclization of diphenylamine with oxalyl chloride to form the isatin core structure.

-

Formation of the Indolone Intermediate: 1-Phenylisatin is reacted with 4-picoline to introduce the first pyridinylmethyl group, which after a series of transformations, leads to a key indolone intermediate.

-

Final Alkylation: The indolone intermediate is then alkylated with a second pyridinylmethyl group to yield the linopirdine free base.

-

Salt Formation: The final step involves the conversion of the linopirdine free base into its more stable and water-soluble dihydrochloride salt.

Diagram of the Overall Synthesis Pathway

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylisatin from Diphenylamine

This initial step involves the acylation of diphenylamine with oxalyl chloride followed by an intramolecular Friedel-Crafts cyclization to yield 1-phenylisatin.

Experimental Protocol:

A detailed experimental protocol for this specific transformation with precise quantities and yields was not found in the immediate search results. However, a general procedure for the synthesis of N-substituted isatins from anilines and oxalyl chloride is described. In a typical procedure, oxalyl chloride is added dropwise to a solution of the aniline (in this case, diphenylamine) in an appropriate solvent, often under inert atmosphere and at reduced temperatures to control the initial exothermic reaction. The resulting intermediate is then heated, sometimes in the presence of a Lewis acid catalyst, to facilitate the intramolecular cyclization.

Quantitative Data:

| Starting Material | Reagent | Product | Yield (%) |

| Diphenylamine | Oxalyl Chloride | 1-Phenylisatin | Not Specified |

Step 2: Synthesis of 1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-one

This stage of the synthesis involves the reaction of 1-phenylisatin with 4-picoline to form a carbinol intermediate. This intermediate is then dehydrated and subsequently reduced to afford the key indolone intermediate.

Experimental Protocol:

The reaction of 1-phenylisatin with 4-picoline typically proceeds via the addition of the nucleophilic methyl group of picoline (activated by a strong base) to the carbonyl group of the isatin. The resulting tertiary alcohol (carbinol) is then dehydrated, often using an acid catalyst or a dehydrating agent like acetic anhydride, to form an exocyclic double bond. The final step in forming the intermediate is the reduction of this double bond, which can be achieved through catalytic hydrogenation.

Quantitative Data:

| Starting Material | Key Reagents | Product | Yield (%) |

| 1-Phenylisatin | 4-Picoline, Base, Dehydrating Agent, Reducing Agent | 1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-one | Not Specified |

Step 3: Synthesis of Linopirdine (Free Base)

The third stage involves the alkylation of the previously synthesized indolone intermediate with a second equivalent of a 4-picolyl derivative, typically 4-picolyl chloride (4-(chloromethyl)pyridine), in the presence of a base.

Experimental Protocol:

The indolone intermediate is deprotonated at the C3 position by a suitable base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then reacts with 4-picolyl chloride in an SN2 reaction to introduce the second pyridinylmethyl group at the C3 position, yielding linopirdine free base.

Quantitative Data:

| Starting Material | Reagent | Product | Yield (%) |

| 1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-one | 4-Picolyl Chloride, Base | Linopirdine (Free Base) | Not Specified |

Step 4: Preparation of this compound

The final step is the conversion of the basic linopirdine free base into its more crystalline and water-soluble dihydrochloride salt.

Experimental Protocol:

Linopirdine free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl) is then added. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Quantitative Data:

| Starting Material | Reagent | Product | Yield (%) |

| Linopirdine (Free Base) | Hydrochloric Acid | This compound | Not Specified |

Workflow and Logical Relationships

The synthesis of this compound follows a logical progression of bond-forming and functional group transformation reactions. The workflow is designed to build the complexity of the molecule in a stepwise manner.

Diagram of Experimental Workflow

Caption: Stepwise workflow for the synthesis of this compound.

Conclusion

This technical guide provides a framework for the synthesis of this compound. While the overall synthetic strategy is well-established, this document highlights the need for detailed, quantitative experimental protocols for each step to ensure reproducibility. Researchers aiming to synthesize this compound should consult primary literature for specific reaction conditions and characterization data for each intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and experimental workflow, serving as a valuable resource for planning and executing the synthesis of this compound.

Linopirdine Dihydrochloride: A Technical Guide to its Function as a KCNQ2/3 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride is a potent blocker of voltage-gated potassium channels, specifically targeting the KCNQ2/3 heteromers that are the molecular correlate of the neuronal M-current. This technical guide provides an in-depth overview of the mechanism of action, quantitative biophysical data, and detailed experimental protocols relevant to the study of linopirdine. Its primary mechanism involves the inhibition of the M-current, leading to increased neuronal excitability and enhanced neurotransmitter release. This guide is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating the therapeutic potential and pharmacological properties of linopirdine and other KCNQ channel modulators.

Introduction

Linopirdine (formerly DuP 996) is a phenylindolinone derivative that was initially investigated as a cognitive enhancer for conditions such as Alzheimer's disease.[1][2] Its mechanism of action is primarily attributed to the blockade of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[3][4] These channels are crucial regulators of neuronal excitability by generating the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing.[2] By inhibiting the M-current, linopirdine promotes a state of heightened neuronal excitability, leading to an increase in the release of various neurotransmitters, including acetylcholine.[2][5] This guide will delve into the technical details of linopirdine's interaction with KCNQ2/3 channels, presenting key quantitative data and experimental methodologies.

Mechanism of Action

Linopirdine exerts its physiological effects by directly blocking the pore of KCNQ2/3 channels. This inhibition is state-dependent, favoring the activated (open) state of the channel.[3][6] The blockade of the outward potassium current mediated by KCNQ2/3 channels leads to a depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and facilitating the release of neurotransmitters in response to an action potential.

Signaling Pathway of Linopirdine Action

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of linopirdine on various ion channels, providing a quantitative measure of its potency and selectivity.

Table 1: Linopirdine IC50 Values for KCNQ Channels

| Channel Subtype | IC50 (µM) | Cell Type/Preparation | Reference |

| KCNQ2/3 (M-current) | 2.4 | Rat Hippocampal CA1 Neurons | [5] |

| KCNQ2/3 (M-current) | 3.4 | Rat Superior Cervical Ganglion Cells | [7] |

| KCNQ2 + KCNQ3 | 4 - 7 | Not specified | [3][4] |

| KCNQ1 | 8.9 | Not specified | [3][4] |

| KCNQ4 | Less selective than KCNQ2/3 | Not specified | [5] |

| M-type K+ current | 8.5 | Rat Hippocampal CA1 Pyramidal Neurons | [2] |

Table 2: Linopirdine IC50 Values for Other Ion Channels and Receptors

| Channel/Receptor | IC50 (µM) | Cell Type/Preparation | Reference |

| Delayed Rectifier K+ Current (IK(V)) | 63 | Rat Superior Cervical Ganglion Cells | [7] |

| Transient K+ Current (IA) | 69 | Rat Superior Cervical Ganglion Cells | [7] |

| Acetylcholine-activated Nicotinic Currents | 7.6 | Rat Superior Cervical Ganglion Cells | [7] |

| GABA-activated Cl- Currents | 26 | Rat Superior Cervical Ganglion Cells | [7] |

Experimental Protocols

The primary technique for characterizing the effects of linopirdine on KCNQ2/3 channels is whole-cell patch-clamp electrophysiology. Below is a detailed, representative protocol synthesized from established methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of M-currents in a heterologous expression system (e.g., CHO cells stably expressing KCNQ2 and KCNQ3) or in primary neurons.

Materials:

-

Cells: CHO cells stably co-expressing human KCNQ2 and KCNQ3, or cultured primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons).

-

External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

-

This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.

-

Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording to allow for adherence.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.

-

Obtaining a Gigaohm Seal:

-

Fill a patch pipette with internal solution and mount it on the headstage.

-

Apply positive pressure to the pipette and lower it into the bath.

-

Approach a target cell and gently press the pipette tip against the cell membrane.

-

Release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply brief, gentle suction to rupture the membrane patch within the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Switch the amplifier to voltage-clamp mode.

-

-

M-Current Recording:

-

Hold the cell at a hyperpolarized potential (e.g., -70 mV) where KCNQ2/3 channels are predominantly closed.

-

Apply a standard M-current voltage protocol: from the holding potential, step to a depolarized potential (e.g., -20 mV) for 1-2 seconds to activate the M-current, and then repolarize to a more negative potential (e.g., -50 mV) to observe the characteristic slow deactivating tail current.

-

-

Drug Application:

-

Record baseline M-currents in the drug-free external solution.

-

Perfuse the recording chamber with the external solution containing the desired concentration of linopirdine.

-

Allow sufficient time for the drug effect to reach a steady state (typically 2-5 minutes).

-

Record M-currents in the presence of linopirdine using the same voltage protocol.

-

-

Data Analysis:

-

Measure the amplitude of the deactivating tail current as an index of M-current magnitude.

-

Calculate the percentage of current inhibition by linopirdine at each concentration.

-

Plot the concentration-response data and fit with the Hill equation to determine the IC50 value.

-

Experimental Workflow for Screening KCNQ2/3 Blockers

Logical Relationship of Linopirdine's Effects

The following diagram illustrates the logical progression from the molecular action of linopirdine to its observed physiological and potential therapeutic effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological roles of KCNQ2/3 channels and the M-current. Its ability to enhance neuronal excitability and neurotransmitter release has positioned it as a compound of interest in the study of cognitive function and neurological disorders. This technical guide provides a foundational understanding of linopirdine's properties, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the therapeutic potential of KCNQ2/3 channel modulation. As research in this area continues, a thorough understanding of the technical details presented herein will be crucial for advancing the field of ion channel pharmacology and neuroscience.

References

- 1. benchchem.com [benchchem.com]

- 2. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 5. Linopirdine - Wikipedia [en.wikipedia.org]

- 6. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Linopirdine Dihydrochloride: A Technical Guide to its Influence on Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine dihydrochloride, a putative cognition-enhancing agent, has garnered significant interest for its ability to augment acetylcholine (ACh) release. This technical guide provides an in-depth analysis of the core mechanisms underlying linopirdine's effects on cholinergic neurotransmission. We present a comprehensive overview of its primary mode of action, a compilation of quantitative data from key studies, detailed experimental protocols for replication and further investigation, and visual representations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: KCNQ/M-current Blockade

The principal mechanism by which linopirdine enhances acetylcholine release is through the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-current (IM).[1][2][3] The M-current is a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. By inhibiting this current, linopirdine reduces the hyperpolarizing influence of potassium efflux, leading to a more depolarized resting membrane potential and increased neuronal excitability. This heightened excitability facilitates the opening of voltage-gated calcium channels upon stimulation, leading to a greater influx of calcium into the presynaptic terminal and, consequently, an enhanced release of acetylcholine.[4]

Quantitative Data on Linopirdine's Effects

The following tables summarize the quantitative data on the inhibitory effects of linopirdine on various ion channels and its efficacy in enhancing acetylcholine release.

Table 1: Inhibitory Concentrations (IC50) of Linopirdine on Potassium Channels

| Channel Type | Preparation | IC50 (µM) | Reference |

| KCNQ2/3 (M-current) | Rat Hippocampal Neurons | 2.4 | [1] |

| KCNQ2/3 (M-current) | Rat Superior Cervical Ganglion Cells | 3.4 | [3] |

| KCNQ1 + KCNQ3 (M-currents) | - | 4 - 7 | [5] |

| KCNQ1 (homomeric) | - | 8.9 | [5] |

| M-type K+ current (IK(M)) | NG108-15 Neuronal Cells | 24.7 | [2] |

| M-type K+ current (IK(M)) | Rat Cerebral Cortical Neurons | 35.8 | [2] |

| Delayed Rectifier (IK(V)) | Rat Superior Cervical Ganglion Cells | 63 | [3] |

| Transient (IA) Current | Rat Superior Cervical Ganglion Cells | 69 | [3] |

| Voltage-gated K+ current (IK(V)) | NG108-15 Neuronal Cells | 72.3 | [2] |

Table 2: Effects of Linopirdine on Other Receptors and Currents

| Target | Effect | IC50 (µM) | Reference |

| Acetylcholine-activated nicotinic currents | Reduction | 7.6 | [3] |

| GABA-activated Cl- currents | Reduction | 26 | [3] |

Experimental Protocols

In Vitro Measurement of Acetylcholine Release from Brain Slices

This protocol describes a common method for assessing the effect of linopirdine on depolarization-evoked acetylcholine release from brain tissue slices.

1. Tissue Preparation:

- Male Wistar rats are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

- The hippocampus or cerebral cortex is dissected out and sliced into 300-400 µm thick sections using a vibratome.

- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 60 minutes before the experiment.

2. Acetylcholine Release Assay:

- Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.

- After a baseline collection period, the superfusion medium is switched to a high-potassium (e.g., 25 mM KCl) aCSF to induce depolarization and evoke acetylcholine release. This stimulation is performed in the presence and absence of varying concentrations of this compound.

- Superfusate samples are collected at regular intervals throughout the experiment.

3. Acetylcholine Quantification (HPLC with Electrochemical Detection):

- The collected superfusate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with an electrochemical detector.[6][7]

- An enzymatic post-column reactor is typically used, where acetylcholine is first hydrolyzed by acetylcholinesterase to choline.

- Choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is detected electrochemically.[6][7]

- The amount of acetylcholine in each sample is quantified by comparing the peak area to that of known standards.

In Vivo Microdialysis for Measuring Extracellular Acetylcholine

This protocol outlines the in vivo microdialysis technique to measure the effect of linopirdine on extracellular acetylcholine levels in the brain of freely moving animals.

1. Surgical Implantation of Microdialysis Probe:

- Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex).

- The cannula is secured to the skull with dental cement, and the animals are allowed to recover for several days.

2. Microdialysis Procedure:

- On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

- The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[8]

- After a stabilization period to obtain a baseline level of acetylcholine, this compound is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe.

- Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours.

3. Analysis of Dialysates:

- The concentration of acetylcholine in the dialysate samples is determined using HPLC with electrochemical detection, as described in the in vitro protocol.

Electrophysiological Recording (Patch-Clamp) of M-current

This protocol details the whole-cell patch-clamp technique used to directly measure the effect of linopirdine on the M-current in individual neurons.

1. Cell Preparation:

- Acute brain slices containing the region of interest (e.g., hippocampus) are prepared as described in the in vitro release protocol.

- Alternatively, primary neuronal cultures or cell lines expressing KCNQ channels can be used.

2. Patch-Clamp Recording:

- Slices or cultured cells are transferred to a recording chamber on an upright or inverted microscope.

- Neurons are visualized, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

- The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.

- The M-current is elicited by a specific voltage-clamp protocol, typically involving a depolarizing step from a hyperpolarized holding potential.

3. Drug Application and Data Analysis:

- Linopirdine is applied to the bath solution, and the M-current is recorded before and after drug application.

- The amplitude and kinetics of the M-current are analyzed to determine the inhibitory effect of linopirdine and to calculate the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of linopirdine's action and a typical experimental workflow for its investigation.

Caption: Signaling pathway of linopirdine-induced acetylcholine release.

References

- 1. Linopirdine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Relationship - Linopirdine - increases - Acetylcholine [biokb.lcsb.uni.lu]

- 5. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 6. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Linopirdine Dihydrochloride: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine dihydrochloride is a potent and selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels, with a primary mechanism of action centered on the inhibition of the M-current. This activity leads to enhanced neuronal excitability and increased release of several neurotransmitters, most notably acetylcholine. Investigated primarily for its potential as a cognitive enhancer in neurodegenerative diseases such as Alzheimer's, linopirdine has a well-characterized pharmacological profile. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.

Pharmacology

Mechanism of Action

Linopirdine's primary pharmacological effect is the blockade of KCNQ (Kv7) voltage-gated potassium channels.[1][2] It shows a degree of selectivity for different KCNQ channel subtypes, which are crucial regulators of neuronal excitability. The inhibition of these channels, particularly the heteromeric KCNQ2/3 channels that underlie the M-current, leads to neuronal depolarization. This depolarization, in turn, enhances the release of various neurotransmitters, including acetylcholine, glutamate, dopamine, and serotonin.[3] The increased availability of acetylcholine in the synapse is believed to be the basis for linopirdine's potential cognitive-enhancing effects.

Signaling Pathway

The mechanism of action of linopirdine involves the modulation of neuronal signaling pathways that regulate neurotransmitter release. By blocking KCNQ/Kv7 channels, linopirdine reduces potassium efflux, leading to membrane depolarization. This change in membrane potential facilitates the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium concentration is a critical step that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the enhanced release of neurotransmitters like acetylcholine into the synaptic cleft.

Pharmacodynamics

Linopirdine exhibits a dose-dependent inhibition of various potassium currents. Its highest potency is observed against the M-current (IM), which is primarily mediated by KCNQ2/3 channels. The table below summarizes the in vitro potency of linopirdine against different ion channels.

| Target Channel/Current | Preparation | IC50 (μM) | Reference |

| M-current (IM) | Rat Hippocampal Neurons | 2.4 | [4] |

| M-current (IM) | Rat Sympathetic Neurons | 3.4 | [1] |

| M-current (IM) | Rat CA1 Pyramidal Neurons | 8.5 | [5] |

| KCNQ2/3 | CHO cells | 4 - 7 | [2] |

| KCNQ1 | CHO cells | 8.9 | [2] |

| Delayed Rectifier K+ Current (IK(V)) | Rat Sympathetic Neurons | 63 | [1] |

| Transient A-type K+ Current (IA) | Rat Sympathetic Neurons | 69 | [1] |

| Nicotinic Acetylcholine Receptors | Rat Sympathetic Neurons | 7.6 | [1] |

| GABA-activated Cl- Currents | Rat Sympathetic Neurons | 26 | [1] |

Pharmacokinetics

Pharmacokinetic data for linopirdine is available from both preclinical and clinical studies. The compound is orally bioavailable and has a relatively short half-life.

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | IV | - | - | - | - | 0.6 | - | [6] |

| Human | Oral | Single Dose | - | - | - | 0.4 - 3.2 | - | [6] |

| Human (Healthy Volunteers) | Oral | 5 mg (single dose) | 1.75 (median) | 4.9 | 71 | ~11.5 (accumulation) | - | [7][8] |

| Human (Healthy Volunteers) | Oral | 5 mg (steady state) | 1.5 (median) | 6.7 | 96 | ~11.5 (accumulation) | - | [7][8] |

Toxicology

The toxicological profile of linopirdine has been evaluated in preclinical species and in human clinical trials.

Preclinical Toxicology

Comprehensive preclinical toxicology data, including LD50 and NOAEL values from dedicated studies, are not extensively available in the public domain. However, some studies provide insights into its safety profile. In a rat model of hemorrhagic shock, intravenous administration of linopirdine showed no evidence of acute toxicity based on routine laboratory parameters and inflammation markers.[6]

| Species | Route | Study Duration | NOAEL | Key Findings | Reference |

| Rat | IV | Acute | Not Established | No evidence of acute toxicity in a hemorrhagic shock model. | [6] |

| Rat | Oral | 90-day | 20 mg/kg/day | Based on body weight changes for D-methylphenidate, a structurally related compound. | [9] |

Note: The 90-day oral toxicity data is for D-methylphenidate and is provided for comparative purposes due to the lack of specific long-term toxicity data for linopirdine in the public domain.

Clinical Safety

In clinical trials for Alzheimer's disease, oral administration of linopirdine for up to six months was generally well-tolerated. The most frequently noted adverse effect was the elevation of alanine transferase levels, suggesting a potential for hepatic effects with long-term use.[6]

Experimental Protocols

In Vitro Acetylcholine Release Assay

Objective: To measure the effect of linopirdine on potassium-evoked acetylcholine (ACh) release from brain slices.

Protocol:

-

Tissue Preparation: Cortical slices (e.g., from rat brain) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices are pre-incubated in oxygenated aCSF at 37°C.

-

Stimulation: Slices are incubated in a medium containing a high concentration of KCl (e.g., 25 mM) to induce depolarization and neurotransmitter release. An irreversible cholinesterase inhibitor (e.g., soman) is included to prevent ACh degradation.

-

Drug Application: Linopirdine is added to the incubation medium at various concentrations.

-

Sample Collection: Aliquots of the incubation medium are collected at specific time points.

-

ACh Measurement: The concentration of ACh in the collected samples is determined using a suitable method, such as a chemiluminescent assay or high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10][11]

Electrophysiological Recording of M-current

Objective: To characterize the inhibitory effect of linopirdine on the M-type potassium current (IM) in neurons.

Protocol:

-

Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus or sympathetic ganglia) or cultured neuronal cells are used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Solutions: The external solution typically contains physiological concentrations of ions, and the internal pipette solution contains a potassium-based solution.

-

Voltage Protocol: To isolate and record the M-current, a specific voltage-clamp protocol is applied. A common protocol involves holding the cell at a hyperpolarized potential (e.g., -70 mV) and then stepping to a depolarized potential (e.g., -20 mV) to activate the M-current. The deactivating tail current is then observed upon repolarization.

-

Drug Perfusion: Linopirdine is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The amplitude of the M-current before and after drug application is measured and compared to determine the inhibitory effect and calculate the IC50.[5][12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preclinical evaluation of a compound like linopirdine, from in vitro characterization to in vivo efficacy and safety assessment.

Conclusion

This compound is a valuable research tool for studying the role of KCNQ/Kv7 channels in neuronal function and a potential therapeutic agent for disorders characterized by cholinergic deficits. Its well-defined mechanism of action, centered on the blockade of the M-current and subsequent enhancement of acetylcholine release, provides a solid foundation for further investigation. While its clinical development for Alzheimer's disease did not proceed, the pharmacological and toxicological data gathered to date offer crucial insights for the development of next-generation KCNQ channel modulators. This technical guide serves as a comprehensive resource for researchers and drug development professionals, consolidating key data and methodologies to facilitate future studies in this area.

References

- 1. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 3. [3H]linopirdine binding to rat brain membranes is not relevant for M-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine releases prostaglandins from brain slices incubated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the Kv7 voltage-activated potassium channel inhibitor linopirdine in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of single and multiple oral doses of 5 mg linagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 90-day oral gavage toxicity study of D-methylphenidate and D,L-methylphenidate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by halothane of potassium-stimulated acetylcholine release from rat cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation by atropine of acetylcholine release and synthesis in cortical slices from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological Recording of Potassium Currents in Hippocampal Neurons | Atlantis Press [atlantis-press.com]

An In-depth Technical Guide to Linopirdine Dihydrochloride (CAS: 113168-57-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine, and its dihydrochloride salt (CAS: 113168-57-3), is a well-characterized neuroactive compound investigated primarily for its potential as a cognitive enhancer. It functions as a potent blocker of specific voltage-gated potassium channels, leading to increased neuronal excitability and enhanced release of key neurotransmitters like acetylcholine. Despite promising preclinical results, its development for Alzheimer's disease was halted after clinical trials showed a lack of significant clinical benefit. This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Physicochemical and Identification Properties

Linopirdine dihydrochloride is the water-soluble salt form of the parent compound, Linopirdine. Its properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 113168-57-3 | [1] |

| Molecular Formula | C₂₆H₂₁N₃O·2HCl | [1] |

| Molecular Weight | 464.39 g/mol | [2] |

| IUPAC Name | 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one dihydrochloride | [3] |

| Synonyms | DuP 996 Dihydrochloride | [1][2][4] |

| Appearance | Solid powder | [5] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Desiccate at room temperature |

Mechanism of Action and Signaling Pathways

Linopirdine's primary mechanism is the inhibition of the M-current, a low-threshold, non-inactivating potassium current that is crucial for regulating neuronal excitability.[4][6] This current is predominantly mediated by heteromers of KCNQ2 and KCNQ3 (Kv7.2/7.3) channel subunits.[3]

By blocking these channels, Linopirdine reduces potassium efflux, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability. A key consequence of this heightened excitability is the enhanced release of various neurotransmitters, most notably acetylcholine, which is critical for cognitive processes.[3][4][7] The drug also promotes the release of glutamate, dopamine, and serotonin.[3][7]

Linopirdine is a state-dependent inhibitor, showing a preference for the activated (open) state of the KCNQ channels.[6][8] This means its inhibitory effect is more pronounced in neurons that are already active.

Beyond its primary target, Linopirdine exhibits activity at other ion channels, though with lower potency. It has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and can also interact with nicotinic acetylcholine receptors and other types of potassium channels at higher concentrations.[9][10][11]

Pharmacodynamics and Biological Activity

Linopirdine's biological activity is defined by its potency and selectivity for various ion channels. The half-maximal inhibitory concentrations (IC₅₀) highlight its preference for the M-current.

| Target Channel / Current | IC₅₀ Value (µM) | Cell Type / Model | Reference(s) |

| M-type K+ Current (Iм) | 2.4 - 3.4 | Rat Hippocampal / Sympathetic Neurons | [4][5][12] |

| KCNQ2/3 (Kv7.2/7.3) Channels | 2.4 - 7 | Heterologous expression systems | [3] |

| KCNQ1 (Kv7.1) Channels | 8.9 | Homomeric channels | |

| Medium AHP Current (IмAHP) | 16.3 | Rat Hippocampal Neurons | [4][13] |

| Delayed Rectifier K+ Current (IK) | ~63 | Rat Sympathetic Neurons | [12] |

| Transient A-type K+ Current (IA) | ~69 | Rat Sympathetic Neurons | [12] |

| Nicotinic Acetylcholine Receptors | 7.6 | Rat Sympathetic Neurons | [12] |

| GABA-A Receptors | 26 | Rat Sympathetic Neurons | [12] |

| TRPV1 (Agonist EC₅₀) | 115 | HEK293 Cells | [7] |

At concentrations around its IC₅₀ for the M-current (≤ 3 µM), Linopirdine is highly selective.[4] However, at higher concentrations, its inhibition of other voltage-gated and calcium-activated potassium channels could also contribute to its effect on neurotransmitter release.[4]

Synthesis Overview

The synthesis of Linopirdine involves a multi-step process starting from diphenylamine.

-

Amide Formation : Diphenylamine is acylated with oxalyl chloride.[3][14]

-

Intramolecular Cyclization : The resulting intermediate undergoes a Haworth-type cyclization upon heating to form 1-phenylisatin.[3][14]

-

Carbinol Formation : The 1-phenylisatin reacts with 4-picoline under phase-transfer catalysis to yield a carbinol intermediate.[3][14]

-

Dehydration & Reduction : The alcohol is dehydrated using acetic anhydride, and the subsequent olefin is reduced to afford an indolone intermediate.[3][14]

-

Final Alkylation : The indolone is alkylated with 4-picolyl chloride using a hydroxide base to yield the final product, Linopirdine.[3]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is fundamental for characterizing the effects of Linopirdine on ion channels like KCNQ.

-

Objective : To measure the effect of Linopirdine on M-type potassium currents (Iм) in cultured neurons (e.g., rat hippocampal or sympathetic neurons).[4][12]

-

Cell Preparation : Neurons are acutely dissociated or cultured on coverslips.

-

Recording Setup :

-

Microscope : Inverted microscope with micromanipulators.

-

Amplifier : Patch-clamp amplifier (e.g., Axopatch series).

-

Data Acquisition : A/D converter and software (e.g., pCLAMP).

-

Perfusion System : For rapid application and washout of solutions.

-

-

Solutions :

-

External Solution (in mM) : e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM) : e.g., 140 K-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3.

-

-

Procedure :

-

A glass micropipette with the internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

-

The cell is voltage-clamped at a holding potential where M-currents are typically studied (e.g., -20 to -30 mV).

-

A voltage protocol is applied to elicit the M-current. A common protocol involves stepping the voltage from the holding potential to a more hyperpolarized level (e.g., -60 mV) for a set duration (e.g., 500-800 ms). This deactivates the M-channels, and the difference in holding current before and after the step represents the M-current amplitude.

-

A stable baseline current is recorded.

-

This compound, dissolved in the external solution, is perfused onto the cell at various concentrations.

-

The voltage protocol is repeated during drug application to measure the degree of current inhibition.

-

The drug is washed out with the control external solution to test for reversibility of the effect.[8]

-

-

Data Analysis : The M-current amplitude is measured before, during, and after drug application. A concentration-response curve is generated by plotting the percentage of inhibition against the Linopirdine concentration, from which the IC₅₀ value is calculated.

In Vivo Neurotransmitter Release Studies

-

Objective : To measure the effect of Linopirdine on acetylcholine release in the brain of a live animal (e.g., rat).

-

Methodology : Microdialysis is a common technique.

-

Procedure :

-

A microdialysis probe is surgically implanted into a specific brain region, such as the hippocampus or cortex.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.

-

Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.

-

Linopirdine is administered systemically (e.g., orally or via injection).

-

Dialysate collection continues, and the samples are analyzed for acetylcholine concentration using a sensitive method like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

-

The change in acetylcholine concentration from baseline following drug administration is calculated.

-

Clinical Context and Safety

Linopirdine was advanced to clinical trials for the treatment of Alzheimer's disease based on its mechanism of enhancing cholinergic function, a key therapeutic target in the disease.[15][16]

-

Clinical Trial Findings : In a multicenter, randomized, placebo-controlled trial, patients receiving Linopirdine for six months showed a small, statistically significant improvement on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[15] However, this improvement did not translate into clinically meaningful differences in global impression scores.[15] Ultimately, the drug failed to meet its primary endpoints, and development for this indication was not pursued.

-

Safety and Tolerability : In clinical studies, Linopirdine was generally well-tolerated.[6] Single-dose pharmacokinetic studies were conducted in both young and elderly volunteers.[6] Some studies noted elevated alanine transferase levels as a possible side effect.[17]

Conclusion

This compound is a valuable research tool for studying the role of KCNQ/M-type potassium channels in neuronal function. Its well-defined mechanism of action—inhibiting M-currents to enhance neurotransmitter release—makes it a model compound for investigating neuronal excitability and synaptic transmission. While it did not succeed as a clinical treatment for Alzheimer's disease, the extensive data gathered on its properties, from its synthesis to its pharmacodynamic profile, continue to make it a relevant and important molecule for neuropharmacology and ion channel research.

References

- 1. scbt.com [scbt.com]

- 2. medkoo.com [medkoo.com]

- 3. Linopirdine - Wikipedia [en.wikipedia.org]

- 4. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linopirdine | TRP/TRPV Channel | Potassium Channel | TargetMol [targetmol.com]

- 6. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]

- 9. Linopirdine modulates calcium signaling and stimulus-secretion coupling in adrenal chromaffin cells by targeting M-type K+ channels and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Kv7 channel Blocker | Hello Bio [hellobio.com]

- 11. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Linopirdine [medbox.iiab.me]

- 15. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of the Kv7 voltage-activated potassium channel inhibitor linopirdine in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

Linopirdine Dihydrochloride: A Technical Guide to M-Current Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Linopirdine dihydrochloride as a tool for studying the M-current, a critical regulator of neuronal excitability. Linopirdine is a potent blocker of the voltage-gated potassium channels that underlie the M-current, primarily the KCNQ2 and KCNQ3 subtypes. Its utility extends from fundamental neuroscience research to the development of therapeutic agents for neurological disorders characterized by neuronal hyperexcitability or cognitive dysfunction.

Mechanism of Action: Inhibition of KCNQ Channels

The M-current is a non-inactivating potassium current found in many types of neurons, where it plays a crucial role in stabilizing the membrane potential and preventing repetitive firing. This current is mediated by the heteromeric assembly of KCNQ2 and KCNQ3 potassium channel subunits. Linopirdine exerts its effects by directly blocking these channels.

The inhibition of KCNQ2/3 channels by Linopirdine leads to a reduction in the M-current. This, in turn, causes membrane depolarization, an increase in input resistance, and enhanced neuronal excitability. This mechanism is believed to underlie Linopirdine's effects as a cognitive enhancer, as it facilitates the release of neurotransmitters like acetylcholine.

Caption: Signaling pathway of Linopirdine's M-current inhibition.

Quantitative Data: Potency of Linopirdine

The potency of Linopirdine can vary depending on the specific KCNQ channel subtype. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Linopirdine for different KCNQ channels, as determined by electrophysiological studies.

| Channel Subtype | Reported IC50 (μM) | Cell Type / Expression System | Reference |

| KCNQ2/KCNQ3 | 3.6 - 8.5 | Oocytes, CHO cells | |

| KCNQ1 | > 30 | Oocytes | |

| KCNQ4 | > 30 | Oocytes | |

| KCNQ5 | ~10 | Oocytes |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the recording of M-currents from cultured neurons or cells expressing KCNQ channels.

Objective: To measure the effect of Linopirdine on M-current amplitude and kinetics.

Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., CHO or HEK293 cells) transfected with KCNQ2 and KCNQ3 subunits.

-

Plate cells on glass coverslips suitable for microscopy and electrophysiology.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

-

-

Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -20 mV.

-

Apply a series of hyperpolarizing voltage steps (e.g., to -60 mV for 1 second) to deactivate the M-current. The difference in holding current before and after the step reflects the M-current amplitude.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration (e.g., 10 μM).

-

Record the M-current again in the presence of the drug.

-

Wash out the drug with the control external solution to observe any reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude of the M-current before, during, and after Linopirdine application.

-

Calculate the percentage of inhibition caused by Linopirdine.

-

Construct a dose-response curve by testing a range of Linopirdine concentrations and fit the data to determine the IC50 value.

-

Caption: Workflow for a patch-clamp experiment studying Linopirdine.

In Vivo Behavioral Study: Morris Water Maze

This protocol outlines a typical experiment to assess the cognitive-enhancing effects of Linopirdine in a rodent model.

Objective: To determine if Linopirdine improves spatial learning and memory.

Methodology:

-

Animals:

-

Use adult male rats or mice.

-

House the animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

-

Handle the animals for several days before the experiment to acclimate them to the researcher.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer Linopirdine (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before each daily session.

-

-

Morris Water Maze Task:

-

Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

-

Acquisition Phase (4-5 days):

-

Place the animal into the pool facing the wall at one of four starting positions.

-

Allow the animal to swim freely for 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform, gently guide it there.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day for each animal.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

-

Data Analysis:

-

Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. Compare the learning curves between the Linopirdine-treated and vehicle-treated groups.

-

Probe Trial: Compare the time spent in the target quadrant between the two groups. A significant increase in time spent in the target quadrant for the Linopirdine group indicates enhanced spatial memory.

-

Caption: Workflow for an in vivo cognitive study using Linopirdine.

Applications in Research

Linopirdine's specific action on the M-current makes it an invaluable pharmacological tool for:

-

Studying Neuronal Excitability: Investigating the role of the M-current in controlling action potential firing rates and neuronal adaptation.

-

Cognition and Memory Research: Elucidating the mechanisms by which M-current modulation affects learning and memory processes.

-

Epilepsy Research: Exploring the potential of M-current enhancers as anticonvulsants, using Linopirdine to induce a state of hyperexcitability that mimics aspects of epilepsy.

-

Drug Discovery: Serving as a reference compound in screens for novel KCNQ channel modulators.

Linopirdine Dihydrochloride: A Technical Guide to its Role in Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a potent cognitive enhancer, has been the subject of extensive research for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth analysis of linopirdine's core mechanism of action, its effects on various neuronal systems, and a summary of key preclinical and clinical findings. Detailed experimental protocols for seminal studies are provided, alongside a comprehensive compilation of quantitative data and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and future research in this area.

Introduction

Linopirdine (DuP 996) is a phenylindolinone derivative that has demonstrated significant potential as a cognitive-enhancing agent.[1] Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of specific potassium channels, leading to an increase in the release of several key neurotransmitters implicated in learning and memory.[1][2] This guide will delve into the technical details of linopirdine's pharmacology, summarizing the critical data and methodologies from pivotal studies to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Primary Target: KCNQ (Kv7) Potassium Channels and the M-Current

Linopirdine's principal mechanism of action is the blockade of voltage-gated potassium channels belonging to the KCNQ (or Kv7) family.[3] These channels are responsible for generating the M-current (IM), a slowly activating and non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] By inhibiting the M-current, linopirdine reduces the hyperpolarizing influence of this current, leading to a more depolarized resting membrane potential and an increased propensity for neurons to fire action potentials.[2] This enhanced neuronal excitability is believed to be the primary driver of its cognitive-enhancing effects.

Linopirdine exhibits a degree of selectivity for different KCNQ channel subtypes. It is a potent blocker of the KCNQ2/3 heteromer, which is the primary molecular correlate of the neuronal M-current.[2][3]

Effects on Neurotransmitter Release

The enhanced neuronal excitability induced by linopirdine leads to a significant increase in the release of various neurotransmitters, most notably acetylcholine (ACh).[4] Increased ACh levels in key brain regions like the hippocampus and cortex are strongly associated with improved cognitive function.[4] In addition to acetylcholine, linopirdine has also been shown to enhance the release of other neurotransmitters, including glutamate, dopamine, and serotonin, which may also contribute to its cognitive-enhancing profile.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Pharmacology - IC50 Values

| Target | Cell Type | IC50 (µM) | Reference |

| M-current (IM) / KCNQ2/3 | Rat Hippocampal CA1 Neurons | 2.4 ± 0.4 | [5] |

| M-current (IM) | Rat Sympathetic Neurons | 3.4 | [6] |

| M-current (IM) | Rat Hippocampal CA1 Pyramidal Neurons | 8.5 | [2] |

| IK(V) (Delayed Rectifier) | Rat Sympathetic Neurons | 63 | [6] |

| IA (Transient Outward) | Rat Sympathetic Neurons | 69 | [6] |

| Nicotinic ACh Receptors | Rat Sympathetic Neurons | 7.6 | [6] |

| GABA-activated Cl⁻ Currents | Rat Sympathetic Neurons | 26 | [6] |

| IK(V) | NG108-15 Cells | 72.3 | [7] |

| IM | NG108-15 Cells | 24.7 | [7] |

| IM | Rat Cerebral Cortex Neurons | 35.8 | [7] |

Table 2: Clinical Trial in Alzheimer's Disease

| Parameter | Linopirdine (30 mg t.i.d.) | Placebo | p-value | Reference |

| Participants | n = 189 | [8] | ||

| Age (years, mean) | [8] | |||

| Gender (% male) | 55% | [8] | ||

| ADAS-Cog Score (6 months) | 20.2 | 22.1 | 0.01 | [8] |

| Clinical Global Impression | No significant difference | No significant difference | [8] |

Table 3: Effect on Regional Cerebral Blood Flow (rCBF) in Alzheimer's Disease

| Brain Region | Linopirdine (40 mg t.i.d.) | Placebo | F-statistic (p-value) | Reference |

| Parietal Cortex (% change) | +4.1 ± 5.8 | -2.0 ± 7.4 | F = 5.13 (p = 0.03) | [9] |

Experimental Protocols

Patch-Clamp Electrophysiology for M-current Recording

This protocol is a composite based on methodologies described for recording M-currents in rat hippocampal neurons.[5][6]

-

Cell Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of adult rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.

-

Solutions:

-

External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

-

Recording: Whole-cell voltage-clamp recordings are performed on CA1 pyramidal neurons. The M-current is typically elicited by a voltage step protocol, for example, holding the neuron at -20 mV and then stepping to a more hyperpolarized potential (e.g., -50 mV) to observe the deactivating M-current tail. Linopirdine is bath-applied at various concentrations to determine its effect on the M-current amplitude.

In Vivo Microdialysis for Acetylcholine Release

This protocol is a generalized procedure for measuring extracellular acetylcholine in the rat hippocampus.[10][11]

-

Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the dorsal hippocampus using predetermined coordinates.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of linopirdine. The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[8][12]

Passive Avoidance Test for Memory Assessment

This is a widely used behavioral paradigm to assess learning and memory in rodents.[13][14]

-

Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Training (Acquisition): A mouse is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.

-

Testing (Retention): 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.

-

Drug Administration: Linopirdine is typically administered before the training session to assess its effect on memory acquisition and consolidation. In some studies, a cholinergic antagonist like scopolamine is used to induce a cognitive deficit, and the ability of linopirdine to reverse this deficit is evaluated.[13]

Other Potential Mechanisms of Action

While the blockade of KCNQ channels is the primary mechanism, linopirdine has been shown to interact with other targets, which may contribute to its overall pharmacological profile.

-

TRPV1 Agonism: Linopirdine has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, though the functional consequence of this interaction in the context of cognitive enhancement is not yet fully understood.[15]

-

Glycine Receptor Antagonism: At concentrations used in some Kv7 studies, linopirdine can also act as a glycine receptor antagonist.[2]

Clinical Relevance and Future Directions

Clinical trials of linopirdine in patients with Alzheimer's disease have shown modest but statistically significant improvements in cognitive function as measured by the ADAS-Cog scale.[8] However, these effects were not deemed clinically meaningful in the initial trials.[8] Further research may be warranted to explore the efficacy of linopirdine in specific subpopulations of patients or in combination with other therapeutic agents. The development of more selective KCNQ channel modulators with improved pharmacokinetic and pharmacodynamic properties represents a promising avenue for future drug discovery efforts in the field of cognitive enhancement.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of cholinergic neurotransmission and neuronal excitability in cognitive processes. Its primary mechanism as a KCNQ channel blocker, leading to enhanced acetylcholine release, is well-established. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and signaling pathways associated with linopirdine research. It is intended to serve as a foundational resource for scientists and researchers working to advance our understanding of cognitive function and develop novel therapeutics for neurodegenerative diseases.

References

- 1. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linopirdine - Wikipedia [en.wikipedia.org]

- 3. In vivo microdialysis and reverse phase ion pair liquid chromatography/tandem mass spectrometry for the determination and identification of acetylcholine and related compounds in rat brain. | Semantic Scholar [semanticscholar.org]

- 4. BioKB - Relationship - Linopirdine - increases - Acetylcholine [biokb.lcsb.uni.lu]

- 5. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Off-Target Effects of Linopirdine Dihydrochloride on TRPV1 Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine is primarily recognized as a cognitive enhancer that functions by inhibiting KCNQ (Kv7) voltage-gated potassium channels, which generate the M-current.[1] While its on-target effects are well-documented, emerging evidence reveals a significant off-target interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This guide provides a detailed technical overview of this interaction, summarizing the pharmacological data, outlining the experimental protocols used for its characterization, and visualizing the associated molecular pathways and workflows. Understanding this off-target activity is critical for a comprehensive assessment of linopirdine's pharmacological profile and for anticipating its potential effects in physiological and pathological contexts, particularly in pain signaling.[1]

Introduction

Linopirdine: A KCNQ Channel Blocker

Linopirdine (DuP 996) is an experimental drug developed as a cognitive enhancer.[3][4] Its principal mechanism of action is the blockade of the M-current, a low-threshold, non-inactivating potassium current mediated by heteromers of KCNQ2 and KCNQ3 (Kv7.2/Kv7.3) channel subunits.[5] By inhibiting this current, linopirdine reduces spike frequency adaptation and enhances the release of various neurotransmitters, most notably acetylcholine, in the central nervous system.[3][6][7] This action was explored for its potential therapeutic benefit in conditions like Alzheimer's disease.[4]

The TRPV1 Channel: A Polymodal Nociceptive Sensor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons (nociceptors).[1][8] It functions as a key integrator of noxious stimuli, being activated by heat (>42°C), acidic conditions (low pH), and exogenous chemical ligands such as capsaicin, the pungent compound in chili peppers.[8][9] The activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of pain signals.[10] Due to its central role in pain and neurogenic inflammation, TRPV1 is a major target for analgesic drug development.

Off-Target Profile: Linopirdine as a TRPV1 Agonist

Contrary to its defined role as a potassium channel blocker, research has demonstrated that linopirdine also functions as a direct agonist of the TRPV1 channel.[1][2][11] This off-target activity results in an excitatory effect on nociceptive neurons, a mechanism distinct from its inhibition of the M-current.[1]

-

Direct Channel Activation: Linopirdine application induces a significant increase in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells recombinantly expressing TRPV1 channels.[1][2] This effect is absent in wild-type cells or cells expressing other TRP channels like TRPA1 and TRPM8, indicating specificity for TRPV1.[1][2]

-

Generation of Inward Current: In voltage-clamp experiments on TRPV1-expressing HEK293 cells, linopirdine activates a distinct inward current.[1][2] This current is almost completely blocked by the co-application of capsazepine, a selective competitive antagonist of TRPV1.[1]

-

Sensitization to Heat: At low concentrations, linopirdine sensitizes both recombinant (in HEK293 cells) and native (in dorsal root ganglia neurons) TRPV1 channels to heat stimuli.[1] This sensitization manifests as an enhanced response to a thermal ramp.[12]

-

Independent Mechanism: The sensitization of TRPV1 by linopirdine is not prevented by flupirtine, a KCNQ channel opener.[1] This demonstrates that the effect on TRPV1 is a direct interaction and not a secondary consequence of its action on Kv7 channels.[1]

Quantitative Pharmacological Data

The dual activity of linopirdine is summarized by its potency at both its primary and off-target sites. The data is compiled from multiple electrophysiological and functional studies.

| Target | Parameter | Value | Cell/Tissue System | Reference |

| Primary Target: KCNQ/M-current | IC₅₀ | 2.4 - 7 µM | Hippocampal Neurons / KCNQ2+3 | [3] |

| IC₅₀ | 3.4 µM | Rat Sympathetic Neurons | [4] | |

| IC₅₀ | 8.5 µM | Rat CA1 Pyramidal Neurons | [7] | |

| IC₅₀ | 8.9 µM | KCNQ1 Homomeric Channels | ||

| Off-Target: TRPV1 | EC₅₀ | 115 µM | HEK293 Cells (Voltage-clamped at -60 mV) | [6] |

Signaling Pathways and Logical Relationships

The pharmacological actions of linopirdine can be visualized as two distinct effects that converge to produce neuronal excitation, particularly in nociceptors where both KCNQ and TRPV1 channels are expressed.[1]

Caption: Dual mechanism of linopirdine-induced neuronal excitation.

Caption: Logical relationship of linopirdine's primary vs. off-target effects.

Experimental Methodologies

The characterization of linopirdine's effects on TRPV1 channels relies on standard cell biology and electrophysiological techniques. The following protocols are summarized based on published research abstracts.[1][6][12]

Cell Culture and Heterologous Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

-

Transfection: Cells are transiently transfected with a plasmid vector containing the cDNA for the rat or human TRPV1 channel. Control experiments are performed on non-transfected (wild-type) cells or cells transfected with other TRP channel variants (e.g., TRPA1, TRPM8) to ensure target specificity.

Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular free calcium ([Ca²⁺]i) as a direct indicator of TRPV1 channel opening.

-

Protocol:

-

TRPV1-expressing HEK293 cells are plated on glass coverslips.

-

Cells are loaded with a ratiometric calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The coverslip is mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

A baseline fluorescence ratio (e.g., 340/380 nm excitation) is established.

-

Linopirdine is applied via the perfusion system at various concentrations.

-

Changes in the fluorescence ratio are recorded over time, reflecting the influx of extracellular Ca²⁺ through activated TRPV1 channels.

-

Positive controls (e.g., capsaicin) and negative controls (e.g., vehicle) are used to validate the assay.

-